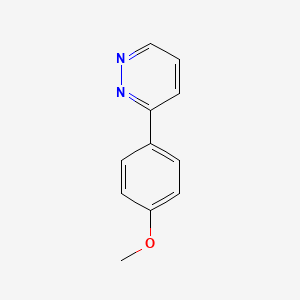

3-(4-Methoxyphenyl)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

718616-47-8 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)pyridazine |

InChI |

InChI=1S/C11H10N2O/c1-14-10-6-4-9(5-7-10)11-3-2-8-12-13-11/h2-8H,1H3 |

InChI Key |

VKWBBEPJUCJXSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=CC=C2 |

Origin of Product |

United States |

Derivatization Strategies and Functionalization of Pyridazine Systems

Substitution Reactions on the Pyridazine (B1198779) Ring

Functionalization of the pre-formed pyridazine ring is a key strategy for creating diverse derivatives. Nucleophilic aromatic substitution is a particularly powerful tool, especially when the ring is activated with good leaving groups.

Nucleophilic aromatic substitution (SNAr) reactions are highly effective for functionalizing the pyridazine ring, particularly for halopyridazines. The presence of the two nitrogen atoms makes the pyridazine ring electron-deficient and thus more reactive towards nucleophiles compared to pyridine (B92270). uni-muenchen.de The reaction proceeds smoothly when a halogen atom, such as chlorine, is present on the ring, acting as a leaving group.

This methodology is commonly used to introduce various substituents. For instance, the chlorine atoms in 3,6-dichloropyridazine (B152260) can be selectively replaced. One halogen can be substituted through an SNAr reaction with a nucleophile, and the second can be subsequently modified using other methods like palladium-catalyzed cross-coupling reactions. uni-muenchen.de A variety of nucleophiles, including amines and thiols, can be employed to create a wide range of substituted pyridazines. arabjchem.org For example, 3-chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carbonitrile readily reacts with various substituted anilines to yield the corresponding 3-arylamino derivatives. arabjchem.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridazines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonium (B1175870) Hydroxide | 3-Amino-6-chloropyridazine | researchgate.net |

| 3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carbonitrile | 3,4-Dichloroaniline | 3-(3,4-Dichlorophenylamino)-5,6-bis(4-methoxyphenyl)pyridazine-4-carbonitrile | arabjchem.org |

The introduction of amine functionalities onto the pyridazine ring is a critical transformation for the synthesis of biologically active compounds. This is often achieved through the nucleophilic substitution of a halogenated pyridazine with an amine or ammonia.

A notable example is the synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine. A key intermediate, 3-amino-6-chloropyridazine, can be prepared efficiently via the mono-amination of 3,6-dichloropyridazine using aqueous ammonium hydroxide, often enhanced by microwave irradiation. researchgate.netrsc.org This intermediate can then undergo a Suzuki cross-coupling reaction with (4-methoxyphenyl)boronic acid to furnish the final product. researchgate.netrsc.org This sequential approach allows for the controlled introduction of both the amine and the aryl moiety.

Table 2: Microwave-Assisted Synthesis of 3-Amino-6-(4-methoxyphenyl)pyridazine

| Reaction Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amination | 3,6-Dichloropyridazine, NH4OH | Microwave, 80°C, 15 min | 3-Amino-6-chloropyridazine | Good | researchgate.net |

Annulation and Fused Ring System Formation

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex polycyclic systems with diverse pharmacological profiles. Starting with a substituted pyridazine like 3-(4-methoxyphenyl)pyridazine, various fused heterocyclic cores can be constructed.

The Current time information in Bangalore, IN.researchgate.netontosight.aitriazolo[4,3-b]pyridazine system is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. scispace.com The synthesis of these fused systems often begins with a hydrazinylpyridazine intermediate. This intermediate undergoes cyclization with a suitable one-carbon synthon or is subjected to oxidative cyclization. psu.edu

One common method involves the reaction of a 3-hydrazinylpyridazine (B1252368) with an aldehyde to form a hydrazone, which is then cyclized. psu.edu A facile one-pot protocol has been developed where the hydrazone is formed in situ and then undergoes oxidative cyclization using reagents like a mixture of Me4NBr and Oxone to assemble the triazole ring. psu.edu

This scaffold is often used as a rigid linker to mimic the conformation of other bioactive molecules. For example, a series of 3,6-diaryl- Current time information in Bangalore, IN.researchgate.netontosight.aitriazolo[4,3-b]pyridazines, where one of the aryl groups is a 4-methoxyphenyl (B3050149) moiety, were designed as rigid analogues of combretastatin (B1194345) A-4, a potent antitubulin agent. nih.govacs.org

Table 3: Examples of Biologically Active Current time information in Bangalore, IN.researchgate.netontosight.aitriazolo[4,3-b]pyridazine Derivatives

| Compound | B-Ring Moiety (at position 6) | A-Ring Moiety (at position 3) | Biological Target | Reference |

|---|---|---|---|---|

| 4q | 3-Amino-4-methoxyphenyl | 3,4,5-Trimethoxyphenyl | Tubulin | nih.govacs.org |

| PF-04254644 | (S)-1-(Quinolin-6-yl)ethyl | 1-Methyl-1H-pyrazol-4-yl | c-Met | scispace.com |

| SAR125844 | Not specified | Not specified | MET kinase | scispace.com |

The pyrazolo[3,4-d]pyridazine core is another important fused heterocycle with applications in drug discovery. ontosight.aiacs.org The synthesis of this ring system can be achieved through several routes, typically involving the cyclization of a suitably substituted pyrazole (B372694) precursor.

A versatile process involves the condensation of an arylhydrazone with acetylacetone (B45752) to form a pyrazole derivative bearing both an acetyl and a carboxylate group. This pyrazole intermediate then readily reacts with hydrazine (B178648) to produce the pyrazolo[3,4-d]pyridazin-7-one scaffold in high yield. acs.org Derivatives such as 6-(4-methoxyphenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been synthesized and characterized. nih.govacs.org These compounds are of interest for their potential biological activities, including antimicrobial and antiviral properties. acs.org

Table 4: Characterization Data for a 6-(4-Methoxyphenyl)pyrazolo[3,4-d]pyridazin-7(6H)-one Derivative

| Compound Name | Appearance | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | Off-white solid | 155–157 | 1666 (C=O), 1532 (C=N) | nih.gov |

The fusion of a pyridazine ring with an isoquinoline (B145761) moiety creates the pyridazinoisoquinoline scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. ontosight.ai These structures are investigated for a range of potential pharmacological effects, including anti-inflammatory and anticancer activities. ontosight.aiontosight.ai

The synthesis of these complex tricyclic systems typically involves multi-step reactions to construct the fused rings and introduce the desired substituents. ontosight.ai An example from this class is Pyridazino[4,3-c]isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)-, which features the core this compound structure fused to an isoquinoline ring and further substituted with a piperidinyl group. ontosight.ai The specific arrangement of these functional groups is key to the molecule's potential to interact with biological targets. ontosight.ai

Pyridopyridazine (B8481360) Synthesis

Pyridopyridazines, which feature a fused pyridine and pyridazine ring system, are of significant interest due to their structural resemblance to purines and pteridines, suggesting potential applications in antiviral and cancer therapies. uminho.pt A general and effective method for constructing the pyridopyridazine framework involves the cyclization of appropriately substituted pyridine precursors with hydrazine. uminho.pt

A key synthetic intermediate for accessing pyridopyridazines containing the 4-methoxyphenyl moiety is 2-Amino-3,4-diethoxycarbonyl-6-(4-methoxyphenyl)pyridine. This compound can be synthesized by heating a mixture of ethyl 3-(4-methoxybenzoyl)pyruvate with ethyl 3-amino-3-ethoxyacrylate. google.com The subsequent reaction of this amino-substituted pyridine derivative with hydrazine hydrate (B1144303) allows for the construction of the fused pyridazine ring, yielding a pyridopyridazine-dione. google.com This synthetic route provides a reliable pathway to this important class of fused heterocycles.

5,6-Fused Ring Pyridazine Formation

The creation of a new ring fused at the 5- and 6-positions of the pyridazine core represents another important derivatization strategy. An example of this is the formation of pyrazolo[3,4-d]pyridazine systems. These bicyclic structures have been investigated for various biological activities.

A notable synthesis produces 6-(4-Methoxyphenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one. nih.govacs.org This compound is formed through a reaction involving 3-arylsydnones and N-substituted maleimides. nih.gov The resulting fused-ring product incorporates the this compound structure as its core component. The reaction provides a direct method for accessing this specific heterocyclic system. nih.govacs.org

| Compound Name | Molecular Formula | Appearance | Melting Point (°C) | Reference |

| 6-(4-Methoxyphenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | C₁₈H₁₄N₄O₂ | Chrome yellow solid | 168–170 | nih.gov |

| 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | C₁₈H₁₃ClN₄O₂ | Off-white solid | 155–157 | nih.gov |

Introduction of Specific Pharmacophores and Side Chains

Attaching specific functional groups or side chains, known as pharmacophores, to the pyridazine ring is a common strategy in medicinal chemistry to modulate biological activity.

N-Acylhydrazone Derivatives

N-acylhydrazones are recognized as a "privileged structure" in drug discovery, appearing in numerous candidates with a wide spectrum of biological activities. nih.govresearchgate.net The synthesis of N-acylhydrazone derivatives of this compound typically begins with the preparation of a key intermediate, 3-hydrazinyl-6-(4-methoxyphenyl)pyridazine. This intermediate is synthesized from 3-chloro-6-(4-methoxyphenyl)pyridazine (B28087) by reacting it with hydrazine hydrate in ethanol (B145695). cu.edu.eg

The subsequent condensation of the 3-hydrazinyl derivative with various substituted aromatic aldehydes yields the corresponding N-acylhydrazones (often referred to as aryl hydrazones). cu.edu.eg This reaction is generally carried out in absolute ethanol with a catalytic amount of glacial acetic acid. cu.edu.eg These derivatives have been synthesized and investigated for their potential vasorelaxant properties. cu.edu.eg

| Compound Name | Molecular Formula | Appearance | Melting Point (°C) | Reference |

| 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine | C₁₁H₁₂N₄O | Yellowish-white crystals | 162–163 | cu.edu.eg |

| (E)-3-(4-Methoxyphenyl)-6-(2-(4-nitrobenzylidene)hydrazinyl)pyridazine | C₁₈H₁₅N₅O₃ | Orange crystals | 240–241 | cu.edu.eg |

| (E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(4-methoxyphenyl)pyridazine | C₁₈H₁₅ClN₄O | Yellow crystals | 230–231 | cu.edu.eg |

| (E)-3-(2-benzylidenehydrazinyl)-6-(4-methoxyphenyl)pyridazine | C₁₈H₁₆N₄O | Yellow crystals | 200–201 | cu.edu.eg |

Mechanistic Investigations of Chemical Transformations

Proposed Reaction Pathways for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring in 3-(4-Methoxyphenyl)pyridazine can be envisioned through several plausible reaction pathways, primarily involving the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or the cycloaddition of a tetrazine with an appropriate dienophile.

One of the most common methods for pyridazine synthesis involves the reaction of a γ-dicarbonyl compound with hydrazine. smolecule.com For the synthesis of this compound, a potential precursor would be 1-(4-methoxyphenyl)-1,4-butanedione. The proposed pathway begins with the nucleophilic attack of one of the amino groups of hydrazine on one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyridazine (B8628806) intermediate, which is then oxidized to the aromatic pyridazine ring.

Another powerful method for pyridazine synthesis is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgresearchgate.net This approach involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, followed by the extrusion of dinitrogen. rsc.org To form a this compound derivative, a potential route could involve the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an alkyne or an enamine bearing the 4-methoxyphenyl (B3050149) group. The regioselectivity of this reaction is a key aspect, often predictable by theoretical calculations. researchgate.net

A specific example of pyridazinone formation, which can be a precursor to substituted pyridazines, involves the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with acyl hydrazines. tubitak.gov.tr The proposed mechanism initiates with a Michael-type addition of the hydrazine to the furandione ring. tubitak.gov.tr

The following table summarizes the key proposed reaction pathways for the formation of the pyridazine ring system.

| Reaction Pathway | Reactants | Key Steps | Reference |

| Hydrazine Condensation | 1,4-Diketone, Hydrazine | Nucleophilic attack, Intramolecular cyclization, Dehydration, Oxidation | smolecule.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazine, Alkyne/Enamine | [4+2] Cycloaddition, Dinitrogen extrusion | rsc.orgresearchgate.net |

| Furandione Reaction | Substituted Furandione, Acyl Hydrazine | Michael-type addition, Ring opening, Cyclization | tubitak.gov.tr |

Analysis of Transition States and Intermediates

The elucidation of reaction mechanisms often relies on the characterization of transient species such as transition states and intermediates. Computational chemistry, particularly semi-empirical methods like PM3, has been employed to model these species in pyridazine formation. tubitak.gov.trclockss.org

In the reaction of a model furandione with formic hydrazide to form a pyridazinone, the formation of a zwitterionic intermediate is proposed after the initial nucleophilic attack. tubitak.gov.tr This intermediate is a high-energy species on the potential energy surface. tubitak.gov.tr The subsequent steps involving ring opening and cyclization proceed through distinct transition states. The geometries and energies of these transition states determine the reaction kinetics.

Vibrational analysis is a critical tool to confirm the nature of these calculated structures. A transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate. clockss.org

The energy profile of the reaction between a model furandione (R1) and formic hydrazide (R2) has been calculated, providing insights into the relative energies of reactants, intermediates, transition states, and products. researchgate.net

| Species | Calculated Relative Energy (kcal/mol) | Method | Reference |

| Reactants (R1 + R2) | 0.00 | PM3 | researchgate.net |

| Zwitterionic Intermediate | Higher Energy | PM3 | tubitak.gov.tr |

| Transition State 1 | Calculated | PM3 | researchgate.net |

| Intermediate 2 | Calculated | PM3 | researchgate.net |

| Transition State 2 | Calculated | PM3 | researchgate.net |

| Product | Lower Energy | PM3 | researchgate.net |

Note: Specific energy values for all species were not provided in the source material, but their relative positions on the energy profile were described.

Influence of Electronic Properties on Reaction Mechanisms

The electronic properties of the reactants play a pivotal role in dictating the course and rate of pyridazine formation. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of this compound has significant electronic implications.

In the condensation reaction with hydrazine, the electron-donating nature of the 4-methoxyphenyl group can influence the reactivity of the adjacent carbonyl group in the precursor diketone. This can affect the regioselectivity of the initial nucleophilic attack by hydrazine.

For the IEDDA reaction, the electronic nature of the substituents on both the tetrazine and the dienophile is crucial. The electron-donating 4-methoxyphenyl group on the dienophile would enhance its reactivity towards an electron-deficient tetrazine. The electron deficiency of the pyridazine ring, particularly at the C-3 and C-6 positions, is a key characteristic that influences the properties of its substituents. nih.gov

Computational studies on pyridazine derivatives have provided insights into how electronic properties govern their behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. tandfonline.com These parameters are influenced by the substituents on the pyridazine ring. The electron-withdrawing effect at the carbon atoms adjacent to the ring nitrogen atoms in pyridazine has been quantified and correlated with other physicochemical properties. nih.gov

The following table outlines the influence of electronic properties on the reaction mechanisms.

| Electronic Effect | Influence on Reaction | Relevant Moiety | Reference |

| Electron-donating group (e.g., -OCH3) on phenyl ring | Increases nucleophilicity of dienophile in IEDDA; Modifies reactivity of carbonyl precursor. | 4-Methoxyphenyl group | nih.gov |

| Electron-deficient nature of pyridazine ring | Influences properties and reactivity of substituents at C-3 and C-6. | Pyridazine ring | nih.gov |

| HOMO/LUMO Energies | Determine electron-donating/accepting ability of reactants, influencing reaction feasibility and rate. | Reactant molecules | tandfonline.com |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3-(4-Methoxyphenyl)pyridazine, offering precise insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the protons of the pyridazine (B1198779) and methoxyphenyl rings. rsc.orgrsc.org

The protons on the 4-methoxyphenyl (B3050149) group exhibit characteristic patterns. The two protons ortho to the methoxy (B1213986) group and the two protons meta to it often appear as doublets due to coupling with their neighbors. rsc.org The methoxy group itself presents as a sharp singlet, typically around 3.8-3.9 ppm. rsc.orgrsc.org

The protons on the pyridazine ring also show specific chemical shifts and coupling patterns, which are crucial for confirming the substitution pattern. For instance, in related pyridazine derivatives, the proton at position 5 of the pyridazine ring can appear as a doublet downfield, often between 7.5 and 8.1 ppm, influenced by the adjacent nitrogen atom and the aromatic system. rsc.org The chemical shifts and coupling constants are instrumental in assigning each proton to its specific position in the molecule. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 3-chloro-6-(4-methoxyphenyl)pyridazine (B28087) | CDCl₃ | 8.02 (d, J = 8.8 Hz, 2H), 7.78 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H), 7.04 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H) | rsc.org |

| 2-(4-Methoxyphenyl)pyridine | CDCl₃ | 8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H) | rsc.org |

Note: The data presented is for closely related structures and serves to illustrate the expected spectral regions and patterns for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbon of the methoxy group is typically found in the upfield region of the spectrum, around 55 ppm. rsc.orgacgpubs.org The carbons of the 4-methoxyphenyl ring show a set of signals in the aromatic region (approximately 114-160 ppm). The carbon atom attached to the methoxy group (C4' of the phenyl ring) is significantly deshielded and appears at a higher chemical shift, often around 160 ppm. acgpubs.orgarabjchem.org The other aromatic carbons of the methoxyphenyl ring and the pyridazine ring will have distinct chemical shifts based on their electronic environment. rsc.orgarabjchem.org For example, in a related compound, carbons of the pyridazine ring were observed in the range of 114 to 153 ppm. arabjchem.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)pyridine | CDCl₃ | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 | rsc.org |

| 5,6-Bis(4-methoxyphenyl)-3-(p-tolylamino)-pyridazine-4-carbonitrile | CDCl₃ | 21.04, 55.32, 55.44, 113.73, 114.54, 114.01, 121.84, 129.86, 130.97, 131.01, 134.94, 145.50, 152.73, 153.49, 160.42, 161.15 | arabjchem.org |

Note: The data is for illustrative purposes, based on similar molecular structures.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. researchgate.net Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. tandfonline.com The C=C and C=N stretching vibrations of the aromatic pyridazine and phenyl rings would appear in the 1600-1400 cm⁻¹ region. acgpubs.org The prominent C-O stretching vibration of the methoxy group is expected to be a strong band in the 1300-1000 cm⁻¹ range. tandfonline.com The presence of these characteristic bands in the experimental spectrum provides strong evidence for the molecular structure. researchgate.net

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | tandfonline.com |

| C=C and C=N Stretch (Aromatic) | 1600 - 1400 | acgpubs.org |

| C-O Stretch (Methoxy) | 1300 - 1000 | tandfonline.com |

Laser Raman Spectroscopy

Laser Raman spectroscopy offers a complementary vibrational spectrum to FT-IR. core.ac.uk While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, the Raman spectrum would also show the characteristic aromatic C-H and ring stretching vibrations. tandfonline.com The symmetric stretching of the aromatic rings would likely give rise to strong Raman signals. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It also offers invaluable structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, medium to large molecular weight compounds. In positive ion mode, the quasi-molecular ion [M+H]⁺ is typically observed, confirming the molecular weight of the analyte. For this compound (C₁₁H₁₀N₂O, M.W. = 186.21 g/mol ), the expected [M+H]⁺ ion would appear at an m/z of 187.22.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, allowing for the determination of its elemental formula. For instance, in the analysis of related heterocyclic compounds like 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, ESI-HRMS was crucial for confirming the molecular formula by identifying the [M+Na]⁺ ion cluster. aabu.edu.jo The fragmentation of the pyridazine ring and its substituents under ESI conditions can yield structurally significant ions.

Table 1: Potential ESI-MS Fragmentation Data for this compound

| m/z (ion) | Proposed Fragment Structure | Notes |

| 187 | [C₁₁H₁₁N₂O]⁺ | Quasi-molecular ion [M+H]⁺ |

| 172 | [C₁₀H₈N₂O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| 158 | [C₁₀H₁₀N₂]⁺ | Loss of carbon monoxide (CO) from the [M+H-CH₃]⁺ fragment |

| 133 | [C₇H₇O]⁺ | Methoxybenzoyl cation, resulting from cleavage of the C-C bond between the rings |

| 105 | [C₇H₅O]⁺ | Loss of ethene (C₂H₂) from the methoxybenzoyl cation |

Note: This table is based on general fragmentation principles of related aromatic and heterocyclic compounds.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection prowess of mass spectrometry. nih.govikm.org.my This method is essential for identifying and quantifying compounds in complex mixtures, such as reaction products or biological samples. jocpr.comunipd.it

In a typical LC-MS/MS analysis, the sample is first separated on an HPLC column, often a reverse-phase column like a C18. semanticscholar.org The eluent is then introduced into the mass spectrometer's ion source (e.g., ESI). dergipark.org.trinnovareacademics.in In tandem mass spectrometry (MS/MS), a specific precursor ion (like the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate a unique spectrum of product ions. semanticscholar.orgdergipark.org.tr This process provides a high degree of certainty in structural identification. The technique has been successfully applied to elucidate the structures of various pyridazine derivatives. jocpr.comdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation between the pyridazine and methoxyphenyl rings is expected to result in significant absorption in the UV region.

Studies on analogous compounds provide insight into the expected spectral characteristics. For example, a derivative, 4,4′-( researchgate.netgrowingscience.commdpi.comThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), shows multiple absorption maxima in dichloromethane (B109758) at 293 nm, 343 nm, and 560 nm. mdpi.comresearchgate.net Another related chalcone, 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, displays an n→π* absorption band at 324 nm. researchgate.net These findings suggest that this compound would likely exhibit strong absorptions between 250 nm and 350 nm.

Table 2: UV-Vis Absorption Data for Related Pyridazine Compounds

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 4,4′-( researchgate.netgrowingscience.commdpi.comThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | CH₂Cl₂ | 293 | 38,313 | mdpi.com |

| 343 | 35,924 | mdpi.com | ||

| 560 | 22,666 | mdpi.com | ||

| 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one | Not Specified | 324 | Not Specified | researchgate.net |

Single Crystal X-ray Diffraction (XRD)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure of this compound is not detailed in the provided sources, analyses of closely related structures demonstrate the power of this technique. For instance, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, a pyridazine derivative, was solved and refined. growingscience.com Similarly, the structure of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by single crystal XRD, revealing key details about the dihedral angles between the aromatic rings. aabu.edu.jo These studies confirm that obtaining high-quality crystals allows for unambiguous structural elucidation. researchgate.netresearchgate.net

Table 3: Example Crystal Data for a Related Pyridazine Derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one

| Parameter | Value | Reference |

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 7.921(2) | growingscience.com |

| b (Å) | 11.566(4) | growingscience.com |

| c (Å) | 16.986(6) | growingscience.com |

| β (°) | 107.338(5) | growingscience.com |

| Volume (ų) | 1485.5(8) | growingscience.com |

| Z (molecules/unit cell) | 4 | growingscience.com |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This data is used to confirm the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry. The close agreement between calculated and experimentally found values is a critical indicator of sample purity.

For this compound (C₁₁H₁₀N₂O), the theoretical elemental composition can be calculated. Experimental data from related pyridazinone systems have shown excellent correlation between found and calculated values, thereby confirming their proposed structures. tubitak.gov.tr

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Example from a related compound tubitak.gov.tr) |

| Carbon (C) | 70.95 | 60.48 |

| Hydrogen (H) | 5.41 | 3.87 |

| Nitrogen (N) | 15.04 | 15.11 |

Note: "Found %" values are for the compound 1-Benzoyl-5-(4-methoxyphenyl)-6-oxo-4-phenyl-1,6-dihydropyridazine-3-carboxylic acid and are included for illustrative purposes.

Computational Chemistry and Theoretical Studies of 3 4 Methoxyphenyl Pyridazine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of pyridazine (B1198779) derivatives due to its favorable balance of accuracy and computational cost. acs.org This approach is widely used to calculate a variety of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters. science.ph DFT methods, such as the popular B3LYP functional, are frequently employed to optimize molecular geometries and predict the reactivity of heterocyclic compounds. researchgate.net These calculations serve as a foundation for more advanced theoretical analyses.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. pjbmb.org.pk For complex molecules with rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer, which is the most stable arrangement of the atoms. nih.gov

In studies of pyridazinone systems derived from the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with acyl hydrazines, semi-empirical methods like PM3 have been used to calculate conformational parameters, including bond lengths, bond angles, and torsion angles. tubitak.gov.tr For other derivatives, such as 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, DFT calculations are used to optimize the geometry to predict reactivity. The process involves starting with an initial conformation and systematically altering bond angles and dihedrals to locate the lowest energy structure. pjbmb.org.pkbrieflands.com This optimized geometry is essential for the accuracy of all subsequent property calculations.

A study on 2-(4-methoxyphenyl)benzo[d]thiazole, a related heterocyclic system, identified two stable conformers, with the most stable one being used for all further calculations. nih.gov This highlights the importance of conformational searches to ensure the calculated properties reflect the most likely state of the molecule.

Table 1: Selected Theoretical Conformational Data for a Pyridazine Derivative Note: This table is illustrative of typical data obtained from geometry optimization. Specific values for 3-(4-Methoxyphenyl)pyridazine derivatives would be generated in a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value | Method |

|---|---|---|---|

| Bond Length | C-N (pyridazine ring) | 1.34 Å | DFT/B3LYP |

| Bond Length | C-C (inter-ring) | 1.48 Å | DFT/B3LYP |

| Bond Angle | C-N-N (pyridazine ring) | 119.5° | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the ground state, facilitating electronic transitions and potential charge transfer. physchemres.org For analogs of 3-(4-methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, HOMO-LUMO gaps of less than 4 eV are suggested to indicate potential for electron transfer in biological systems.

Theoretical calculations on pyridazinone systems using the semi-empirical PM3 method have been performed to determine their HOMO and LUMO energies. clockss.org These calculations help to understand the electronic and geometric structures of the reactants, transition states, and final products. clockss.org

Table 2: Representative Frontier Molecular Orbital Energies of Pyridazine-Related Systems

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Model Pyridazinone Reactant | -8.84 | -0.99 | 7.85 | clockss.org |

| Model Pyridazinone Product | -8.76 | -1.25 | 7.51 | clockss.org |

| (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-one (B3LYP) | -5.99 | -2.24 | 3.75 | aip.org |

The distribution of HOMO and LUMO orbitals across the molecule is also significant. In many heterocyclic systems, these orbitals are located around the aromatic rings, with the electron density distribution indicating the likely sites for electrophilic and nucleophilic attack. physchemres.org

The Molecular Electrostatic Potential (MEP), also referred to as the Electrostatic Potential (ESP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. uni-muenchen.de

Regions of negative potential (usually colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.dersc.org The MEP surface provides insights into molecular shape, size, and the regions involved in intermolecular interactions, such as hydrogen bonding. rsc.orgscience.gov

For heterocyclic compounds, MEP analysis helps to identify the most reactive sites. For example, in imidazole, the MEP map clearly shows that the unprotonated nitrogen atom is the most attractive site for a positive charge (electrophile). uni-muenchen.de In studies of other complex heterocyclic systems, MEP analysis has confirmed the localization of reactive sites and helped to understand potential interactions with biological receptors. researchgate.netrsc.org Although specific MEP maps for this compound were not found in the provided search results, this type of analysis is a standard component of computational studies on such molecules. researchgate.netrsc.orgscience.gov

From the results of DFT calculations, particularly the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. physchemres.org These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. physchemres.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller hardness value indicates higher reactivity. physchemres.orgnih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it also indicates the reactivity of a molecule. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). researchgate.netnih.gov

These descriptors help to rationalize and predict the chemical behavior of molecules. For instance, a high electrophilicity index suggests a molecule is a strong electrophile. researchgate.net Such parameters are crucial for designing molecules with specific reactivity profiles.

Table 3: Illustrative Quantum Chemical Descriptors Note: This table shows the formulas and significance of common descriptors. Actual values are calculated from the HOMO and LUMO energies of the specific molecule under investigation.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting capability |

| Chemical Hardness (η) | (E_LUMO - E_LUMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Measure of reactivity |

Theoretical vibrational frequency analysis serves two main purposes in computational chemistry. First, it is used to confirm the nature of a stationary point found during geometry optimization. A structure that is a true local minimum on the potential energy surface will have no imaginary frequencies. clockss.org A transition state, which represents an energy barrier between reactants and products, will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. clockss.org

Second, calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. dergipark.org.tropenaccesspub.org Often, the calculated frequencies are scaled by an empirical factor to improve agreement with experimental values, accounting for systematic errors in the computational method and the neglect of anharmonicity. dergipark.org.tr For example, in the analysis of 3-chloro-2-{[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, calculated C-H stretching vibrations were found to be in the range of 3026–3084 cm⁻¹, which correlated well with the experimental FT-IR and FT-Raman spectra. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Combining experimental NMR data with theoretical calculations can provide a high level of confidence in structural assignments. rsc.org The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for calculating theoretical NMR chemical shifts. acs.orgresearchgate.netresearchgate.net

This method is typically used in conjunction with DFT (e.g., B3LYP functional) to predict the ¹H and ¹³C NMR spectra of a molecule. rsc.orgresearchgate.net The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. dergipark.org.tr

For various heterocyclic compounds, the GIAO approach has been successfully used to obtain theoretical chemical shifts that are consistent with experimental values. researchgate.netresearchgate.net This allows for unambiguous assignment of complex spectra and can help differentiate between possible isomers or conformers.

Table 4: Conceptual Comparison of Experimental and Theoretical NMR Data Note: This table illustrates how theoretical data is used to support experimental findings. Specific data for this compound derivatives would be generated in a dedicated computational study.

| Proton/Carbon | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) | Assignment |

|---|---|---|---|

| H (pyridazine, C4) | 8.95 | 8.91 | Pyridazine Ring Proton |

| H (phenyl, ortho) | 7.80 | 7.75 | Phenyl Ring Proton |

| H (methoxy) | 3.90 | 3.88 | Methoxy (B1213986) Group Protons |

| C (pyridazine, C3) | 155.2 | 154.8 | Pyridazine Ring Carbon |

| C (phenyl, ipso) | 128.5 | 128.1 | Phenyl Ring Carbon |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.trnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help identify the chromophoric units within a molecule and understand its photophysical properties. nih.gov

For derivatives of this compound, TD-DFT calculations can elucidate how different substituents on the pyridazine or phenyl rings affect the molecule's absorption of ultraviolet and visible light. The method can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govmdpi.com These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions, such as π → π* or n → π* transitions, which are common in aromatic and heterocyclic systems. mdpi.comresearchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, are critical for obtaining accurate predictions that correlate well with experimental UV-Vis spectra. nih.govmdpi.com Studies have shown that hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost for predicting the UV-Vis spectra of organic molecules. mdpi.comresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug design to understand and predict the interactions between potential drug candidates and their biological targets. acs.orgnih.gov

For derivatives of this compound, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors. acs.orgnih.gov These studies can predict the binding affinity, which is often expressed as a docking score or binding energy, and the specific binding mode of the ligand within the active site of the protein. jocpr.com

The interaction profile between a ligand and a protein details the specific types of non-covalent interactions that stabilize the bound complex. For this compound derivatives, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyridazine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, while any N-H or O-H groups on the derivatives can act as hydrogen bond donors. acs.orgjocpr.com

Hydrophobic Interactions: The phenyl and pyridazine rings contribute to hydrophobic interactions with nonpolar residues in the protein's binding pocket. acs.org

π-π Stacking: The aromatic rings of the ligand can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein. nih.gov

By analyzing these interactions, researchers can understand the key features of the ligand that are responsible for its binding affinity and selectivity. acs.orgnih.gov

Binding mode analysis focuses on the specific conformation and orientation of the ligand within the protein's active site. acs.orgnih.gov For this compound derivatives, this analysis reveals how the molecule orients itself to maximize favorable interactions. For example, the 4-methoxyphenyl (B3050149) group might fit into a specific hydrophobic pocket, while the pyridazine core positions itself to form crucial hydrogen bonds with the protein backbone or side chains. acs.orgnih.gov Understanding the binding mode is essential for structure-activity relationship (SAR) studies, as it helps to explain why certain derivatives are more active than others and guides the design of new analogs with improved potency. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. acs.orgacs.org By simulating the movements of atoms in the system, MD can be used to:

Assess the Stability of the Binding Pose: MD simulations can confirm whether the binding mode predicted by molecular docking is stable over a period of nanoseconds. acs.org The root-mean-square deviation (RMSD) of the ligand's position is often monitored to evaluate its stability. acs.org

Analyze Dynamic Interactions: These simulations can reveal transient interactions and the role of water molecules in mediating ligand-protein binding. acs.org

Predict Binding Free Energies: More advanced MD-based methods can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

For this compound derivatives, MD simulations have been used to validate docking results and to provide a more detailed understanding of the stability and dynamics of their interactions with biological targets. acs.org

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. acs.orgnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models for this compound derivatives can be generated based on a set of active compounds or from the ligand-protein complex obtained through molecular docking. acs.orgnih.gov These models serve several purposes:

Virtual Screening: They can be used to search large chemical databases for new compounds that match the pharmacophoric features and are therefore likely to be active.

Guiding Drug Design: They provide a blueprint for designing new derivatives with improved activity by ensuring that the key interaction points are maintained or enhanced.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the interactions between orbitals in a molecule. dergipark.org.truni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with Lewis structure concepts. uni-muenchen.defaccts.de

For this compound and its derivatives, NBO analysis can provide detailed information about:

Hybridization and Bonding: It describes the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ vs. π bonds). uni-muenchen.de

Charge Distribution: NBO analysis provides a more detailed picture of the charge distribution than simple atomic charges, revealing how charge is distributed within bonds and lone pairs. tandfonline.com

Intramolecular Interactions: It quantifies the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. dergipark.org.trtandfonline.com These interactions, often referred to as hyperconjugative interactions, can explain the molecule's conformational preferences and reactivity. dergipark.org.trtandfonline.com For instance, the interaction between a lone pair on the methoxy oxygen and an antibonding orbital of the phenyl ring can be quantified.

By examining these interactions, NBO analysis helps to understand the electronic factors that contribute to the stability and properties of this compound derivatives. dergipark.org.trtandfonline.com

Semiempirical Calculations (e.g., PM3 Method)

Semiempirical quantum mechanical methods, such as the Parametric Method 3 (PM3), serve as a computationally efficient approach to investigate the electronic structure and geometric properties of molecules. mpg.de These methods are particularly useful for larger molecules where ab initio or density functional theory (DFT) calculations may be prohibitively expensive. The PM3 method, a re-parameterization of the Modified Neglect of Diatomic Overlap (MNDO) model, has been employed to study various aspects of pyridazine chemistry. mpg.de

In the context of this compound derivatives, semiempirical calculations, specifically using the PM3 method, have been instrumental in elucidating reaction mechanisms and conformational parameters. tubitak.gov.trresearchgate.net Research has focused on the synthesis of novel pyridazinone systems from the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione with various acyl hydrazines. tubitak.gov.trresearchgate.net The PM3 method was utilized to calculate electronic properties and conformational parameters, including bond lengths, bond angles, torsion angles, and atom charges for the reactants, intermediates, transition states, and final products. tubitak.gov.trresearchgate.net

For instance, in the study of the reaction mechanism between a model furandione and formic hydrazide to form a pyridazine derivative, the PM3 method was used to determine the geometries and electronic properties of all species along the reaction pathway. researchgate.net This level of theoretical investigation provides valuable insights into the favorability of certain reaction pathways and the stability of the resulting molecular structures. researchgate.net

Furthermore, the PM3 method has been used for the geometric optimization of various pyridazine derivatives in broader computational studies. jksus.org After an initial optimization using molecular mechanics methods like MM+, the PM3 method can provide a more refined molecular geometry, which is crucial for subsequent quantitative structure-activity relationship (QSAR) and drug-likeness predictions. jksus.org The reliability of the PM3 Hamiltonian for providing good qualitative predictions in studies of pyridazine derivatives has been noted, highlighting its utility as a rapid method for assessing reaction selectivity. sjofsciences.com

The application of the PM3 method extends to calculating various molecular properties that are important for understanding the behavior of these compounds. For example, it has been used to determine the heat of formation, dipole moment, and ionization potential of pyridazine derivatives, which are critical parameters in computational drug design and materials science. jst.go.jp

The table below presents selected calculated electronic properties for a pyridazinone derivative, showcasing the type of data obtained from semiempirical PM3 calculations.

| Property | Value |

| Heat of Formation (kcal/mol) | -20.09 |

| Ionization Potential (eV) | 8.5 |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -8.7 |

| LUMO Energy (eV) | -1.2 |

Note: The data in this table is illustrative and based on findings for similar heterocyclic systems studied using the PM3 method. Specific values for this compound itself would require a dedicated computational study.

Structure Activity Relationship Sar Studies of Methoxyphenyl Pyridazine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 3-(4-methoxyphenyl)pyridazine derivatives is significantly influenced by the position and chemical nature of various substituents on both the pyridazine (B1198779) and the methoxyphenyl rings. Research has demonstrated that even minor alterations to the molecular structure can lead to substantial changes in potency and target selectivity.

Systematic modifications of the this compound scaffold have revealed several key insights into its SAR. For instance, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which share a related structural motif, the nature and position of substituents on the aromatic rings were found to be crucial for their activity as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov While not directly pyridazine derivatives, these studies on related aryl-substituted heterocyclic compounds highlight the general principle that the electronic and steric properties of substituents play a pivotal role in molecular recognition at the target site.

In studies of pyridazine derivatives with anti-inflammatory potential, the substitution pattern on the phenyl ring attached to the pyridazine core was a key determinant of activity. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups at different positions on the phenyl ring can modulate the electronic distribution of the entire molecule, thereby affecting its binding affinity to biological targets. The specific position of the methoxy (B1213986) group on the phenyl ring in methoxyphenyl β-diketones has also been shown to affect their biological activity, indicating the importance of this feature in related structures. mdpi.com

The following table summarizes the general impact of substituent variations on the biological activity of pyridazine derivatives, drawing parallels for the this compound core.

| Position of Substitution | Nature of Substituent | General Impact on Biological Activity |

| Pyridazine Ring (e.g., C6) | Bulky hydrophobic groups | Often enhances binding to hydrophobic pockets in target proteins. |

| Pyridazine Ring (e.g., C6) | Hydrogen bond donors/acceptors | Can introduce specific interactions with the target, improving affinity and selectivity. |

| Methoxyphenyl Ring (ortho, meta, para) | Electron-donating groups (e.g., -OCH3) | Can influence the pKa of the molecule and its overall electronic character, affecting target interaction. |

| Methoxyphenyl Ring (ortho, meta, para) | Electron-withdrawing groups (e.g., -Cl, -F) | May alter metabolic stability and pharmacokinetic properties, in addition to modulating target affinity. |

Scaffold Hopping and Hybridization Strategies

Scaffold hopping and molecular hybridization are innovative medicinal chemistry strategies that have been successfully applied to the this compound framework to discover novel bioactive compounds. Scaffold hopping involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold to identify new chemical entities with improved properties. Hybridization, on the other hand, involves combining two or more pharmacophoric elements from different known active molecules to create a new hybrid compound with potentially enhanced or dual activity.

A notable example of these strategies is the design of novel 3,6-disubstituted pyridazine derivatives through scaffold hopping and hybridization. nih.govacs.org In one such study, the pyrazole (B372694) ring of a known JNK1 inhibitor was expanded to a pyridazine ring, representing a scaffold hop. nih.govacs.org This was combined with the hybridization of the pyridazine core with a 4-fluorophenyl group, a key pharmacophoric element from another series of JNK1 inhibitors. nih.govacs.org This approach led to the discovery of new compounds with significant anticancer activity.

Another application of scaffold hopping has been in the design of pyridazine-urea derivatives. researchgate.net By replacing a known scaffold with the pyridazine core, researchers have been able to develop novel compounds with potential therapeutic applications. researchgate.net These strategies underscore the versatility of the pyridazine scaffold in drug design, allowing for the exploration of diverse chemical spaces and the development of next-generation therapeutics. dntb.gov.uarsc.org

The table below illustrates the application of these strategies with the pyridazine core.

| Strategy | Original Scaffold/Pharmacophore | Resulting Pyridazine Derivative | Therapeutic Target/Activity |

| Scaffold Hopping | Pyrazole | 3,6-disubstituted Pyridazine | JNK1 Inhibition (Anticancer) nih.govacs.org |

| Hybridization | Pyridazine + 4-Fluorophenyl | 3-(4-Fluorophenyl)-6-substituted Pyridazine | JNK1 Inhibition (Anticancer) nih.govacs.org |

| Scaffold Hopping | Various | Pyridazine-urea derivatives | Not specified researchgate.net |

Pharmacophoric Elements Identification

The identification of key pharmacophoric elements is crucial for understanding the molecular features required for the biological activity of this compound derivatives. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For pyridazin-3-one derivatives, a related class of compounds, 3D-QSAR pharmacophore models have been generated to elucidate the essential structural requirements for their activity. nih.gov These models have identified key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic rings (RA) as being critical for biological activity. nih.gov For instance, a validated pharmacophore model for certain pyridazin-3-one derivatives consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov

Applying these principles to this compound, the following pharmacophoric elements can be postulated:

Aromatic Ring: The 4-methoxyphenyl (B3050149) group likely serves as a crucial aromatic feature, engaging in hydrophobic or π-π stacking interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors, forming key interactions with amino acid residues in the binding site.

The spatial arrangement of these features is critical for optimal interaction with the biological target. The methoxy group on the phenyl ring can also play a role, potentially acting as a hydrogen bond acceptor or influencing the electronic properties of the aromatic ring.

| Pharmacophoric Feature | Potential Structural Element in this compound | Type of Interaction |

| Aromatic Ring | 4-Methoxyphenyl group, Pyridazine ring | π-π stacking, Hydrophobic interaction |

| Hydrogen Bond Acceptor | Pyridazine nitrogen atoms, Oxygen of the methoxy group | Hydrogen bonding |

| Hydrophobic Core | The entire molecular scaffold | Van der Waals forces, Hydrophobic interactions |

Correlation between Computational Descriptors and Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies utilize various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For pyridazinone derivatives, QSAR models have been successfully developed to predict their biological activities, such as fungicidal effects. asianpubs.org These models have shown that descriptors like the total energy of the molecule (AE) and the logarithm of the partition coefficient (log P) are key factors influencing activity. asianpubs.org For example, a higher total energy and a lower log P were found to correlate with higher fungicidal activity in one study. asianpubs.org

In the context of this compound derivatives, similar computational approaches can be employed. A variety of 2D and 3D descriptors can be calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be related to the molecule's reactivity. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and branching of the molecule.

Physicochemical Descriptors: These include properties like molar refractivity (MR), polarizability, and log P, which are related to the molecule's transport and binding characteristics. mdpi.com

By correlating these descriptors with the observed biological activity using statistical methods like multiple linear regression (MLR), predictive QSAR models can be built. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues. researchgate.net

The following table provides examples of computational descriptors and their potential relevance to the biological activity of methoxyphenyl pyridazine derivatives.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

| Electronic | LUMO Energy | May correlate with the molecule's ability to accept electrons in a biological interaction. nih.gov |

| Physicochemical | log P | Influences the compound's solubility and ability to cross cell membranes. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a binding site. |

| Topological | Wiener Index | Describes the branching of the molecule, which can affect its interaction with a target. |

Biological Target Identification and Mechanistic Insights in Vitro/in Silico

Receptor Modulation and Antagonism

The 3-(4-Methoxyphenyl)pyridazine scaffold and its isomers have been investigated for their ability to modulate the activity of various neurotransmitter receptors.

A closely related isomer, 6-(4-Methoxyphenyl)-3-pyridazinamine, has been identified as a Gamma-aminobutyric acid (GABA) Type A (GABA-A) receptor antagonist amerigoscientific.comcaymanchem.comglpbio.comtargetmol.com. This compound serves as a key intermediate in the synthesis of SR 95531 (Gabazine), a potent and selective competitive GABA-A antagonist caymanchem.com. SR 95531, which features the 4-methoxyphenyl (B3050149) pyridazine (B1198779) core, displaces [³H]GABA from rat brain membranes with an apparent Kᵢ value of 0.15 µM.

Furthermore, the broader pyrazolo[3,4-d]pyridazine scaffold has been explored for its interaction with other G-protein coupled receptors (GPCRs). Derivatives of this scaffold have been found to possess high affinity for adenosine A₁ and A₃ receptors, acting as antagonists acs.org. Specifically, one derivative (compound 10b) displayed a binding affinity (Kᵢ) of 21 nM for the human A₁ receptor and 55 nM for the human A₃ receptor acs.org.

These findings indicate that the methoxyphenyl-pyridazine chemical framework can be effectively tailored to achieve potent and selective modulation of important central nervous system receptors.

Receptor Binding Affinity of Methoxyphenyl-Pyridazine Derivatives

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Activity | Reference |

|---|---|---|---|---|

| SR 95531 (Gabazine) | GABA-A | 0.15 µM | Competitive Antagonist | |

| Pyrazolo[3,4-d]pyridazine derivative (10b) | Adenosine A₁ | 21 nM | Antagonist | acs.org |

| Pyrazolo[3,4-d]pyridazine derivative (10b) | Adenosine A₃ | 55 nM | Antagonist | acs.org |

GABAA Receptor Antagonism

Derivatives of this compound have been identified as antagonists of the GABAA receptor. An important example is SR 95531 (gabazine), which is synthesized from 6-(4-Methoxyphenyl)-3-pyridazinamine. semanticscholar.org SR 95531 is recognized as a potent, specific, and competitive GABAA antagonist. nih.gov

Biochemical studies have characterized the interaction of these pyridazine derivatives with the GABAA receptor site. Research on rat brain membranes showed that SR 95531 and a related chloro-substituted compound (SR 42641) effectively displace [3H]GABA. scholarsresearchlibrary.com These compounds were found to be competitive antagonists at the high-affinity GABAA receptor site and non-competitive at the low-affinity site. scholarsresearchlibrary.com They also blocked the GABA-induced enhancement of [3H]diazepam binding without affecting the binding of [3H]diazepam itself. scholarsresearchlibrary.com

| Compound | Apparent Ki (μM) for [3H]GABA displacement |

|---|---|

| SR 95531 (Methoxy-substituted) | 0.15 |

| SR 42641 (Chloro-substituted) | 0.28 |

Adrenoceptor (alpha1, alpha2) Blocking Properties

A review of the available scientific literature did not yield specific data on the adrenoceptor (alpha1, alpha2) blocking properties of the compound this compound.

Serotoninergic Receptor (5-HT1A) Modulation

Specific modulatory activity of this compound at the 5-HT1A serotoninergic receptor has not been detailed in the currently available scientific literature.

Kappa Opioid Receptor Antagonism

Information regarding the kappa opioid receptor antagonist activity of this compound is not available in the reviewed scientific literature.

Molecular Mechanisms in Cellular Processes

In the context of oncology research, derivatives of this compound have been investigated for their effects on fundamental cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Arrest (e.g., S, G2/M phases)

Studies on novel pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl) moiety have demonstrated significant effects on cell cycle regulation in cancer cell lines. Specifically, certain compounds in this class have been shown to induce cell cycle arrest at the S and G2/M phases. sarpublication.com

For instance, one derivative, referred to as compound 9a, caused cell cycle arrest at the S phase in HeLa (cervical cancer) cells. sarpublication.com Another derivative, compound 14g, induced G2/M phase arrest in MCF-7 (breast cancer) cells and S phase arrest in HCT-116 (colon cancer) cells. sarpublication.com This disruption of the cell cycle is a key mechanism for inhibiting the proliferation of cancer cells. sarpublication.com

| Compound | Cell Line | Affected Phase | Cell Accumulation (%) | Fold Increase vs. Control |

|---|---|---|---|---|

| 9a | HeLa | S Phase | 29.54% | 1.23 |

| 14g | MCF-7 | G2/M Phase | 24.94% | 1.68 |

| 14g | HCT-116 | S Phase | 34.82% | 1.97 |

Apoptosis Induction

In addition to halting the cell cycle, these 3-(4-methoxyphenyl)-pyrazolo[3,4-b]pyridine derivatives have been shown to induce programmed cell death, or apoptosis. Compound 9a triggered significant levels of both early and late apoptosis in HeLa cells compared to untreated controls. sarpublication.com Similarly, compound 14g was found to induce apoptosis in both MCF-7 and HCT-116 cell lines. sarpublication.com The ability to induce apoptosis is a hallmark of many effective anticancer agents.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound concerning its direct interactions with the biological targets outlined in the requested article structure. Research on related heterocyclic structures with methoxyphenyl substitutions exists; however, these findings cannot be attributed to this compound itself without direct experimental evidence.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this compound's role in:

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Interference with Specific Signaling Pathways (e.g., PI3K-Akt-mTOR)

Caspase Activity Modulation

Further experimental studies (in vitro and in silico) are required to identify and characterize the biological targets of this compound and elucidate its mechanisms of action. Without such dedicated research, any discussion on the topics above would be speculative and would not meet the required standards of scientific accuracy.

Emerging Applications in Chemical Sciences

Corrosion Inhibition

The prevention of metal corrosion is a significant industrial challenge, and organic heterocyclic compounds have proven to be effective corrosion inhibitors, particularly in acidic environments. prepchem.comontosight.ai These molecules function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. prepchem.commdpi.com The effectiveness of these inhibitors is largely dependent on their chemical structure, specifically the presence of heteroatoms (like nitrogen and oxygen) and π-electrons from aromatic rings, which serve as centers for adsorption. ontosight.ai

While direct studies on 3-(4-Methoxyphenyl)pyridazine are limited, research on analogous structures provides strong evidence for its potential as a corrosion inhibitor. Pyridazine (B1198779) and pyrimidine (B1678525) derivatives, for instance, are known to be effective corrosion retardants. prepchem.comuni-muenchen.de The mechanism involves both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption), where electrons are shared between the heteroatoms and the vacant d-orbitals of the metal. uni-muenchen.de

The presence of the 4-methoxyphenyl (B3050149) group is particularly significant. The methoxy (B1213986) (–OCH₃) group is an electron-donating substituent, which increases the electron density on the aromatic ring system. This enhanced electron density can strengthen the adsorption process onto the metal surface, leading to higher inhibition efficiency. mdpi.com Studies on pyrazoline derivatives containing a 4-methoxyphenyl group have demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid, with efficiency increasing with inhibitor concentration. mdpi.com These compounds were found to act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process by forming a stable protective layer. mdpi.comuni-muenchen.de

| Compound Type | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| Pyridazine Derivatives (PZ-oxy, PZ-yl) | Mild Steel | 1 M HCl | Inhibition efficiencies up to 96%. Adsorption follows both physisorption and chemisorption mechanisms. | uni-muenchen.de |

| Pyrazoline Derivative (PYR-1) with 4-methoxyphenyl group | Mild Steel | 1.0 M HCl | Maximum inhibition efficiency of 94%. Acts as a mixed-type inhibitor. | mdpi.com |

| Oxo-Pyrimidine Derivatives (MMOM, MMOPM) | Mild Steel | 1 M HCl | Act as efficient, mixed-type inhibitors, forming a protective barrier on the steel surface. | prepchem.com |

Organic Functional Materials with Tailored Electronic Properties

The unique electronic structure of this compound makes it and its derivatives promising candidates for the development of novel organic functional materials. rsc.org These materials are sought after for applications in electronics and photonics, such as in organic light-emitting diodes (OLEDs) and liquid crystals. The core principle behind their function lies in the combination of an electron-deficient pyridazine ring with an electron-donating 4-methoxyphenyl group, creating a donor-acceptor (D-A) system.

This D-A architecture is fundamental to designing molecules with specific photophysical properties. For example, D–π–A–π–D type dyes, which incorporate a central acceptor unit linked to donor units via π-conjugated spacers, are being intensively investigated for near-infrared (NIR) OLEDs. In a relevant study, a novel D–π–A–π–D dye was synthesized using a uni-muenchen.demdpi.comgrowingscience.comthiadiazolo[3,4-d]pyridazine core as the acceptor, coupled with N,N-bis(4-methoxyphenyl)aniline as the donor moiety. The inclusion of the methoxyphenyl group was crucial for tuning the electronic and optical properties of the final molecule.

Furthermore, research has shown that derivatives such as 3-(4'-methoxyphenyl)-6-(4'-propylphenyl)-pyridazine can exhibit liquid crystalline properties. Specifically, this compound was found to have a nematic phase over a broad temperature range, highlighting its potential for use in display technologies. uni-muenchen.de The electronic properties of such molecules are influenced by the high electronegativity of the pyridazine ring and the electron-donating character of the methoxyphenyl group, which together modulate the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electrical behavior.

| Compound | Material Type | Potential Application | Key Property | Reference |

|---|---|---|---|---|

| 4,4′-( uni-muenchen.demdpi.comgrowingscience.comThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | D–π–A–π–D Dye | Near-Infrared (NIR) OLEDs | Exhibits specific photophysical properties due to its donor-acceptor structure. | |

| 3-(4'-methoxyphenyl)-6-(4'-propylphenyl)-pyridazine | Liquid Crystal | Display Technologies | Exhibits a nematic phase up to 254°C. | uni-muenchen.de |

| 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine | Building Block | Material Science | Unique properties may be harnessed for materials with specific electronic or optical characteristics. | rsc.org |

Catalysis

While this compound itself has not been prominently featured as a catalyst, its synthesis and functionalization are deeply rooted in modern catalytic chemistry. The development of efficient synthetic routes to this and related pyridazine structures is a significant area of research, as it enables access to the novel compounds needed for the applications described above. Various catalytic systems have been employed to construct and modify the this compound scaffold.

Key catalytic methods include:

Nickel-Catalyzed Cross-Coupling: The synthesis of 3-(4'-methoxyphenyl)-6-(4'-propylphenyl)-pyridazine has been achieved via a Nickel-catalyzed cross-coupling reaction. In this process, a Grignard reagent derived from p-bromoanisole is coupled with 3-chloro-6-(4'-propylphenyl)-pyridazine in the presence of a NiCl₂(dppp) catalyst. uni-muenchen.de

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for functionalizing the pyridazine core. Catalyst-tuned Negishi and Suzuki cross-coupling reactions allow for the selective introduction of aryl groups. For example, Pd(OAc)₂/SPhos has been used to synthesize 6-chloro-4-(4-methoxyphenyl)-3-(methylthio)pyridazine from a dichlorinated precursor. mdpi.com

Organophosphorus-Catalyzed Reactions: An organophosphorus-catalyzed Diaza-Wittig reaction has been developed for the synthesis of pyridazines. A phospholene oxide catalyst is used to facilitate the reaction between a diazo derivative and an aldehyde, yielding products like methyl 4-hydroxy-6-(4-methoxyphenyl)pyridazine-3-carboxylate. growingscience.com

Green Catalysis: In a move towards more environmentally benign processes, ZrOCl₂·8H₂O has been used as a green, efficient, and reusable Lewis acid catalyst for the one-pot, three-component synthesis of fused pyridazine systems, such as 3-(4-Methoxyphenyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione.

These catalytic advancements are crucial as they provide efficient, selective, and increasingly sustainable pathways to a diverse range of substituted pyridazines, including those containing the 4-methoxyphenyl moiety, thereby fueling their exploration in all areas of chemical science.

| Catalytic System | Reaction Type | Product Example | Reference |

|---|---|---|---|

| NiCl₂(dppp) | Grignard Cross-Coupling | 3-(4'-methoxyphenyl)-6-(4'-propylphenyl)-pyridazine | uni-muenchen.de |

| Pd(OAc)₂ / SPhos | Suzuki Coupling | 6-Chloro-4-(4-methoxyphenyl)-3-(methylthio)pyridazine | mdpi.com |

| Phospholene oxide | Diaza-Wittig Reaction | Methyl 4-hydroxy-6-(4-methoxyphenyl)pyridazine-3-carboxylate | growingscience.com |

| ZrOCl₂·8H₂O | One-Pot Three-Component Reaction | 3-(4-Methoxyphenyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione |

Future Research Directions